molecular formula C24H32N4O3S B2982307 N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1185138-73-1

N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2982307
CAS No.: 1185138-73-1
M. Wt: 456.61
InChI Key: HPNWIIHSLBHARV-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by the introduction of the sulfonyl group. The final step involves coupling these intermediates under controlled conditions to form the target compound. Common reagents used in these reactions include piperidine, pyridine, sulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Various substitution reactions can occur, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Highlighting Uniqueness

Compared to similar compounds, this compound offers a unique combination of structural features that enhance its versatility in chemical reactions and applications. Its ability to undergo various types of reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-19-7-9-20(10-8-19)18-26-24(29)21-11-16-27(17-12-21)23-22(6-5-13-25-23)32(30,31)28-14-3-2-4-15-28/h5-10,13,21H,2-4,11-12,14-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNWIIHSLBHARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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